Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate

Medicinal Chemistry Structure-Activity Relationships Fragment-Based Drug Design

SAR studies on thiophene scaffolds require conformationally constrained analogs with orthogonal diversification handles. This compound delivers a privileged 3-amino-2-oxopyrrolidine scaffold N-linked to thiophene-3-CO2Me. • 1° amine (HBD=1) enables amide coupling/sulfonamide formation-inaccessible with the 3-Br analog (CAS 1375471-71-8). • Methyl ester (XLogP3=0.4) offers balanced lipophilicity; hydrolyzable to CO2H for conjugation. • Validated drug impurity reference standard for HPLC/LC-MS method development.

Molecular Formula C10H12N2O3S
Molecular Weight 240.28 g/mol
CAS No. 1375471-53-6
Cat. No. B1430186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-amino-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate
CAS1375471-53-6
Molecular FormulaC10H12N2O3S
Molecular Weight240.28 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(SC=C1)N2CCC(C2=O)N
InChIInChI=1S/C10H12N2O3S/c1-15-10(14)6-3-5-16-9(6)12-4-2-7(11)8(12)13/h3,5,7H,2,4,11H2,1H3
InChIKeyDXKAWRKZGXAWQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate (CAS 1375471-53-6): Scaffold Identity, Physicochemical Profile, and Comparator Landscape


Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate (CAS 1375471-53-6) is a heterocyclic building block combining a 3-amino-2-oxopyrrolidine (3-aminopyrrolidinone) ring N-linked to a thiophene-3-carboxylate methyl ester [1]. With a molecular formula of C10H12N2O3S and a molecular weight of 240.28 g/mol, the compound possesses one hydrogen bond donor (primary amine), five hydrogen bond acceptors, a computed XLogP3-AA of 0.4, and a topological polar surface area (TPSA) of 101 Ų [1]. Its closest structural analogs include the 3-bromo variant (CAS 1375471-71-8), the carboxylic acid derivative (CAS 2167855-83-4), and the simpler 2-aminothiophene-3-carboxylate scaffold lacking the pyrrolidinone ring (CAS 4651-81-4). The compound is catalogued as a research building block (Enamine EN300-97620) and is also positioned as a reference standard for drug impurity analysis [2].

1
Heterocyclic building block with 3-amino-2-oxopyrrolidine scaffold for SAR libraries and fragment elaboration.
Scaffold-precedent in peptidomimetic design
2
Reference standard designated for drug impurity analysis in pharmaceutical QC workflows.
Supplier-certified application category
3
Orthogonal diversification via primary amine and methyl ester handles for amide coupling or hydrolysis.
Supports derivatised library synthesis

Why Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate Cannot Be Assumed Interchangeable with In-Class Analogs


The 3-amino-2-oxopyrrolidin-1-yl scaffold has demonstrated privileged recognition in biological systems, including activity as HIV-1 protease inhibitors (e.g., ahmpatinin iBu, IC50 = 1.79 nM) [1]. Within the thiophene-3-carboxylate series, even single-point substitutions profoundly alter physicochemical and reactivity profiles: the amino-to-bromo replacement (CAS 1375471-71-8) eliminates hydrogen-bond donor capacity and introduces a heavy atom for Pd-mediated cross-coupling, while the ester-to-acid conversion (CAS 2167855-83-4) changes ionization state, polarity, and membrane permeability. Substituting the entire pyrrolidinone ring with a simpler 2-aminothiophene (CAS 4651-81-4) removes the conformational constraint and additional hydrogen-bonding surface that the γ-lactam provides [2]. Consequently, procurement decisions based on scaffold similarity alone risk obtaining a compound with fundamentally different reactivity, solubility, and biological recognition—necessitating evidence-based, property-by-property comparison.

Target Compound
3-Amino-2-oxopyrrolidine scaffold
Primary amine (HBD=1); balanced lipophilicity (XLogP3=0.4); constrained γ-lactam geometry.
3-Bromo Analog (1375471-71-8)
HBD absent; heavy atom introduced
Eliminates hydrogen-bond donor capacity; Pd cross-coupling handle may alter reactivity profile in biological systems.
Target Compound
Methyl ester (neutral, XLogP3=0.4)
Non-ionizable; supports membrane permeability studies and neutral tool-compound profiling.
Carboxylic Acid Analog (2167855-83-4)
Ionized at physiological pH
Estimated ΔlogD₇.₄ ≥ 1.5; ionization state shift may alter permeability, protein binding, and extraction behavior.
Target Compound
Constrained γ-lactam; MW 240.28
Restricted amine geometry; additional H-bond acceptor from lactam carbonyl; 3 rotatable bonds.
2-Aminothiophene Analog (4651-81-4)
Flexible primary amine; MW 157.19
Conformational constraint removed; entropic penalty upon binding may differ; scaffold complexity significantly reduced.

Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate: Quantitative Comparator-Based Evidence for Scientific Selection


Hydrogen-Bond Donor Capacity: Differentiation from the 3-Bromo Analog (CAS 1375471-71-8)

The target compound possesses one hydrogen bond donor (HBD = 1) from the primary amine at the pyrrolidinone 3-position, whereas the 3-bromo analog (CAS 1375471-71-8) has zero HBDs [1]. This difference is critical for target engagement: the primary amine can act as a hydrogen-bond donor to enzyme active sites or receptor pockets, while the bromo substituent functions solely as a hydrophobic/steric group or a cross-coupling handle.

HBD Differentiation vs 3-Bromo Analog
Reported
Target HBD = 1 (primary amine) vs Comparator HBD = 0 (bromide); ΔHBD = 1 discrete difference.
Supports H-bond-directed SAR library design.
PubChem-computed Cactvs descriptors; structural inspection required.
Medicinal Chemistry Structure-Activity Relationships Fragment-Based Drug Design

Lipophilicity and Permeability: Methyl Ester vs. Carboxylic Acid Analog (CAS 2167855-83-4)

The target compound's computed XLogP3-AA of 0.4 reflects the balanced lipophilicity of the methyl ester [1]. The corresponding carboxylic acid analog (CAS 2167855-83-4) is expected to have a substantially lower logP (estimated ≤ −1.0 at physiological pH due to ionization) and exists as a carboxylate anion at pH 7.4, fundamentally altering membrane permeability, protein binding, and extraction behavior. The TPSA of the target compound is 101 Ų; the acid analog, carrying an additional HBD from the COOH group, has a larger TPSA and lower predicted passive permeability.

Lipophilicity vs Carboxylic Acid Analog
Class-level
Target XLogP3 = 0.4 (neutral ester); Comparator estimated logD₇.₄ ≤ −1.0 (anionic); ΔlogD₇.₄ ≥ 1.5.
May support cell-permeable tool compound profiling.
Ionization inferred from carboxylic acid pKa; class-level inference.
Drug-likeness ADME Prediction Bioisostere Design

Conformational Constraint and Scaffold Complexity vs. Simple 2-Aminothiophene-3-carboxylate (CAS 4651-81-4)

The 3-amino-2-oxopyrrolidinone ring introduces a γ-lactam conformational constraint absent in methyl 2-aminothiophene-3-carboxylate (CAS 4651-81-4; MW 157.19 g/mol) [1][2]. The target compound has 3 rotatable bonds versus the simpler analog's 2, but the pyrrolidinone ring restricts the geometry of the amino group relative to the thiophene plane. This constrained scaffold is a recognized peptidomimetic motif, with 3-aminopyrrolidinones employed as farnesyltransferase inhibitors and as building blocks for constrained peptide analogs [3][4].

Conformational Constraint vs 2-Aminothiophene
Class-level
Target MW 240.28, 3 rotatable bonds, γ-lactam constraint; Comparator MW 157.19, 2 rotatable bonds, flexible amine.
Supports fragment-based peptidomimetic design.
Scaffold complexity may reduce entropic penalty; structural comparison based on SMILES.
Scaffold Diversity Peptidomimetic Design Fragment Elaboration

Scaffold Precedence in HIV-1 Protease Inhibition: Pharmacophoric Relevance of the 3-Amino-2-oxopyrrolidine System

The 2-(3-amino-2-oxopyrrolidin-1-yl)acetic acid substructure forms the core of compound 3, the first natural product identified with this system, isolated from Streptomyces sp. CPCC 202950. This compound belongs to a series of HIV-1 protease inhibitors, with ahmpatinin iBu (compound 1) exhibiting an IC50 of 1.79 nM [1]. The target compound replaces the acetic acid side chain with a thiophene-3-carboxylate methyl ester, which may alter the pharmacophoric geometry and electronic profile while retaining the privileged 3-amino-γ-lactam motif. In contrast, the bromo analog lacks the free amine critical for hydrogen bonding within protease active sites, and the carboxylic acid analog introduces a charge incompatible with hydrophobic enzyme pockets.

HIV-1 Protease Scaffold Precedent
Class-level
Ahmpatinin iBu IC50 = 1.79 nM (HIV-1 protease); target compound retains 3-amino-γ-lactam motif.
Supports antiviral protease-targeted SAR investigation.
No IC50 data for target compound itself; scaffold precedent requires validation.
Antiviral Research Protease Inhibition Natural Product-Inspired Design

Commercial Specification: Purity and Use as a Drug Impurity Reference Standard

Multiple independent vendors supply this compound at a minimum purity specification of 95% . Critically, Bio-Fount explicitly positions this compound (catalog HCC328784) as a reference standard for drug impurity analysis (药物杂质对照品) [1]. This application-specific designation is not claimed for the 3-bromo analog (CAS 1375471-71-8) or the simpler 2-aminothiophene-3-carboxylate (CAS 4651-81-4) by the same vendor class, indicating a distinct procurement rationale tied to pharmaceutical quality control workflows.

Impurity Reference Standard Designation
Supporting evidence
95% purity; designated as drug impurity reference standard by Bio-Fount (HCC328784).
Supports pharmaceutical QC method development.
Vendor-provided specification; application category not claimed for bromo or simple analogs.
Pharmaceutical Quality Control Reference Standards Analytical Method Validation

Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate: Evidence-Anchored Application Scenarios


Medicinal Chemistry SAR Exploration Targeting HIV-1 Protease or Related Aspartyl Proteases

The natural product precedent of the 3-amino-2-oxopyrrolidine system in HIV-1 protease inhibition (IC50 = 1.79 nM for ahmpatinin iBu) [1] positions this compound as a structurally-informed starting point. The thiophene-3-carboxylate methyl ester replaces the acetic acid side chain of the natural lead, potentially modulating active-site interactions. The primary amine (HBD = 1) distinguishes it from the 3-bromo analog, enabling hydrogen-bonding studies critical to SAR development.

Constrained Peptidomimetic Building Block for Fragment-Based Drug Discovery

The γ-lactam ring of the 3-aminopyrrolidinone provides conformational restriction proven valuable in peptidomimetic design [2]. Compared to the flexible methyl 2-aminothiophene-3-carboxylate (CAS 4651-81-4), this compound's additional H-bond acceptor (lactam carbonyl) and constrained geometry may reduce entropic penalty upon target binding, a key consideration in fragment library construction and fragment-to-lead optimization.

Pharmaceutical Impurity Reference Standard for Analytical Method Development and Validation

The compound is commercially designated as a drug impurity reference standard (药物杂质对照品) by specialized vendors [3], a certified application not claimed for the bromo or simple 2-aminothiophene analogs. This supports HPLC/LC-MS method development, forced degradation studies, and quality control release testing in pharmaceutical development environments where the 3-amino-2-oxopyrrolidin-1-yl-thiophene scaffold appears as a potential synthetic impurity or degradant.

Synthetic Intermediate for Amide-Coupled or Schiff-Base Derivatized Libraries

The free primary amine at the pyrrolidinone 3-position (HBD = 1) enables straightforward derivatization via amide coupling, sulfonamide formation, or reductive amination—versatile transformations not directly accessible with the 3-bromo analog without additional synthetic steps [4]. The methyl ester can be hydrolyzed to the carboxylic acid for further conjugation or retained for its balanced lipophilicity (XLogP3 = 0.4), offering orthogonal diversification handles within a single scaffold.

Application
Selection Property
Validation Focus
HIV-1 Protease SAR Studies
Scaffold pharmacophoric precedent; primary amine HBD capacity
Target engagement and binding-mode hypothesis testing
Fragment-Based Peptidomimetic Design
Conformational constraint; γ-lactam H-bond acceptor
Entropic penalty reduction and scaffold diversity assessment
Pharmaceutical Impurity Reference Standard
Certified application category; 95% purity specification
HPLC/LC-MS method development and forced degradation studies
Derivatised Library Synthesis
Orthogonal amine and methyl ester handles
Amide coupling, hydrolysis, and reductive amination scope
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